molecular formula C17H23N3O B050252 N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide CAS No. 125103-56-2

N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide

Cat. No. B050252
M. Wt: 285.4 g/mol
InChI Key: TYEQOPUQTBJCKA-UHFFFAOYSA-N
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Description

N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide, also known as BDMC, is a pyrazole derivative that has gained attention in recent years due to its potential medicinal properties. BDMC has been studied for its ability to inhibit cancer cell growth, as well as its anti-inflammatory and antioxidant effects. In

Mechanism Of Action

The mechanism of action of N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide in cancer cells is not fully understood. However, it has been proposed that N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide inhibits cancer cell growth by inducing cell cycle arrest and apoptosis. N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has also been shown to downregulate the expression of various proteins involved in cancer cell proliferation and survival.
In terms of its anti-inflammatory and antioxidant effects, N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress by increasing the activity of antioxidant enzymes.

Biochemical And Physiological Effects

N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has been found to have various biochemical and physiological effects. In animal studies, N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has been shown to reduce tumor growth and metastasis. N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has also been found to reduce inflammation and oxidative stress in various tissues, including the liver and kidneys.

Advantages And Limitations For Lab Experiments

One advantage of using N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide in lab experiments is its specificity for cancer cells. N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has been shown to selectively inhibit the growth of cancer cells while having minimal effects on normal cells. Additionally, N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has been found to have low toxicity in animal studies.
One limitation of using N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide in lab experiments is its poor solubility in water. This can make it difficult to administer N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide in vivo and may require the use of solvents or other delivery methods.

Future Directions

There are several future directions for research on N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide. One area of interest is the development of more efficient synthesis methods for N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide. Another area of research is the identification of the specific proteins and pathways that N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide targets in cancer cells.
In addition, further studies are needed to determine the optimal dosing and administration of N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide in vivo. Future research may also explore the potential use of N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide in combination with other cancer treatments, such as chemotherapy or radiation therapy.
Conclusion:
In conclusion, N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide is a pyrazole derivative that has shown potential medicinal properties, particularly in cancer treatment. Its ability to selectively inhibit cancer cell growth and induce apoptosis has made it a promising candidate for further research. N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide also has anti-inflammatory and antioxidant effects, which may have implications for other diseases. While there are some limitations to using N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide in lab experiments, its specificity for cancer cells and low toxicity make it a valuable tool for cancer research.

Synthesis Methods

The synthesis of N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide involves the reaction of butylamine, 4-acetyl-3,5-dimethylphenylhydrazine, and phenyl isothiocyanate. The resulting product is then purified through recrystallization. This synthesis method has been reported to yield N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide with a purity of over 98%.

Scientific Research Applications

N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has been studied for its potential medicinal properties, particularly in cancer treatment. In vitro studies have shown that N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer effects, N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has also been studied for its anti-inflammatory and antioxidant properties. In animal studies, N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has been shown to reduce inflammation and oxidative stress in various tissues.

properties

CAS RN

125103-56-2

Product Name

N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide

Molecular Formula

C17H23N3O

Molecular Weight

285.4 g/mol

IUPAC Name

N-butyl-2-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide

InChI

InChI=1S/C17H23N3O/c1-4-5-11-18-17(21)12-16-13(2)19-20(14(16)3)15-9-7-6-8-10-15/h6-10H,4-5,11-12H2,1-3H3,(H,18,21)

InChI Key

TYEQOPUQTBJCKA-UHFFFAOYSA-N

SMILES

CCCCNC(=O)CC1=C(N(N=C1C)C2=CC=CC=C2)C

Canonical SMILES

CCCCNC(=O)CC1=C(N(N=C1C)C2=CC=CC=C2)C

Other CAS RN

125103-56-2

synonyms

N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide

Origin of Product

United States

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